3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This method yields the target compound with a 74% efficiency .
Chemical Reactions Analysis
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 5-hydroxy-8-methoxy-2-[2-(4’-methoxyphenyl)-ethyl]chromone
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20O5/c1-4-17-13(2)18-10-9-16(11-20(18)26-21(17)23)25-12-19(22)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3 |
InChI Key |
OIMVTFVACGSAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C |
Origin of Product |
United States |
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